Beta-Amyloid (23-42) is a peptide fragment of the larger amyloid precursor protein, specifically derived from the amyloid-beta peptide sequence. This compound is of significant interest in Alzheimer's disease research due to its role in the formation of amyloid plaques, which are characteristic of the disease. The peptide is classified within the group of amyloid-beta peptides, which include various lengths such as Beta-Amyloid (1-42) and Beta-Amyloid (1-40). Understanding the properties and behaviors of Beta-Amyloid (23-42) is crucial for elucidating its role in neurodegenerative processes.
The synthesis of Beta-Amyloid (23-42) can be achieved through several methodologies, including solid-phase peptide synthesis and microwave-assisted solid-phase peptide synthesis.
The synthesis typically involves protecting groups that can be selectively removed during the process. For example, the C-terminal amino acid may be linked via a base-labile linker, allowing for subsequent cleavage and purification steps. High-performance liquid chromatography is often employed to purify the synthesized peptides, ensuring high purity levels necessary for biological assays.
Beta-Amyloid (23-42) consists of a sequence of amino acids that contribute to its aggregation properties. The molecular structure is characterized by a propensity to form beta-sheet structures, which are crucial for its aggregation into fibrils associated with Alzheimer's disease pathology.
The molecular formula for Beta-Amyloid (23-42) can be represented as C202H318N54O61S1, indicating its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. Its molecular weight is approximately 4320 Da.
Beta-Amyloid (23-42) undergoes several chemical reactions that are relevant to its aggregation behavior:
The aggregation process can be monitored over time using spectroscopic techniques, allowing researchers to quantify the rate and extent of fibril formation under different experimental conditions.
The mechanism by which Beta-Amyloid (23-42) contributes to neurodegeneration involves its aggregation into insoluble plaques that disrupt neuronal function and trigger inflammatory responses in the brain. These processes include:
Research indicates that N-terminal modifications or truncations can enhance the aggregation propensity of Beta-Amyloid peptides, influencing their neurotoxic effects .
Beta-Amyloid (23-42) is generally soluble in aqueous solutions but exhibits poor solubility at higher concentrations due to aggregation tendencies. Its physical state can vary based on environmental conditions such as temperature and ionic strength.
The peptide is sensitive to changes in pH and temperature, which can influence its conformation and propensity to aggregate. The incorporation of certain tags or modifications during synthesis can enhance its solubility and stability .
Beta-Amyloid (23-42) has several applications in scientific research:
The beta-amyloid (23-42) fragment encompasses the hydrophobic C-terminal domain of full-length Aβ (residues 23-KGAIIGLMVGGVVIA-42), which serves as the primary structural driver for β-sheet formation and amyloidogenesis. Solid-state NMR studies reveal that this segment adopts a U-shaped bend stabilized by a salt bridge between D23 and K28, with residues G29–A42 forming two parallel β-strands connected by a hydrophobic core (I31–V40) [1] [7]. The absence of the N-terminal domain (residues 1–22) eliminates competing electrostatic interactions, allowing 23-42 fragments to spontaneously collapse into β-hairpins within minutes of solubilization. Molecular dynamics simulations indicate that residue substitutions within this region (e.g., G33A or V40A) significantly alter torsion angles (Φ/Ψ) by 15–25°, disrupting the steric zipper interface essential for fibril stability [2] [6].
Table 1: Key Structural Features of Aβ(23-42) vs. Full-Length Aβ(1-42)
Structural Parameter | Aβ(23-42) | Aβ(1-42) | Method of Determination |
---|---|---|---|
Core Hydrophobic Stretch | I31–V40 (10 residues) | L17–A21 (5 residues) | Solid-state NMR [7] |
β-Sheet Content | 85–92% | 45–60% | FTIR/CD spectroscopy [3] |
Salt Bridges | D23–K28 only | D1–K28, E3–K28, D7–K28 | MD Simulations [2] |
Time to Stable Folding | <10 minutes | >1 hour | Kinetic CD [6] |
Aβ(23-42) functions as a structural nucleator in cross-β-sheet fibrils through its GxxxG dimerization motif (residues G29, G33, G37, G38). This motif enables face-to-back packing of β-strands with an inter-sheet distance of 4.8 ± 0.2 Å, as resolved by X-ray diffraction of microcrystals [3] [7]. The I31–V40 hydrophobic core forms dry, self-complementing "steric zippers" classified as Class 2 (polar/H-bonded) and Class 5 (hydrophobic) according to Eisenberg criteria. These zippers create insoluble fibril seeds that template full-length Aβ aggregation. Crucially, Aβ(23-42) fibrils exhibit resistance to proteolysis by insulin-degrading enzyme (IDE) due to burial of cleavage sites between V24 and G33, enhancing their persistence in vivo [6] [8].
Table 2: Fibril Assembly Characteristics of Aβ Fragments
Fibril Property | Aβ(23-42) | Aβ(1-40) | Aβp3-42 (Pyroglutamate) |
---|---|---|---|
Protofilament Diameter | 4.5 ± 0.3 nm | 8.2 ± 0.6 nm | 5.1 ± 0.4 nm |
Fibril Twist Periodicity | None (straight) | 100 ± 10 nm | None (straight) |
Critical Concentration | 0.8 µM | 12 µM | 1.2 µM |
Resistance to 4M GuHCl | 100% | 20% | 95% |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3